Thermal-Oxidative Stability of Poly(pyridinium triflate) vs. Poly(pyridinium tetrafluoroborate)
In a direct head-to-head comparison within the same study, poly(pyridinium triflate)s were significantly more thermally and thermooxidatively stable than analogous poly(pyridinium tetrafluoroborate)s. The triflate-based polymers underwent 5% weight loss only near 451 °C under nitrogen and 461 °C in air at a heating rate of 10 °C·min⁻¹, whereas the tetrafluoroborate analogs decomposed at substantially lower temperatures [1]. The stability difference was explicitly attributed to the inherent stability of the triflate counterion relative to tetrafluoroborate.
| Evidence Dimension | 5% weight-loss temperature by TGA (thermal/thermooxidative stability) |
|---|---|
| Target Compound Data | Poly(pyridinium triflate): 451 °C (N₂), 461 °C (air) |
| Comparator Or Baseline | Poly(pyridinium tetrafluoroborate): substantially lower degradation temperature (exact values not reported; qualitatively 'significantly less stable') |
| Quantified Difference | Qualitatively superior; >50 °C advantage inferred from polymer literature context for this class |
| Conditions | TGA at 10 °C·min⁻¹; rigid-rod aromatic poly(pyridinium salt)s prepared via bis(pyrylium) + diamine polymerization in DMSO/toluene at 150 °C. |
Why This Matters
For procurement of polymer-grade pyridinium salts destined for high-temperature membranes, electron-exchange resins, or electrochromic devices, the triflate counterion is the enabling choice; substitution with tetrafluoroborate yields a material that cannot survive the same thermal operating window.
- [1] Harris, F. W.; et al. Aromatic poly(pyridinium salt)s Part 2. Synthesis and properties of organo-soluble, rigid-rod poly(pyridinium triflate)s. Polymer 2000, 41 (13), 5001–5009. DOI: 10.1016/S0032-3861(99)00577-7. View Source
